![molecular formula C17H15Cl3N2O2S B5082913 4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5082913.png)
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. JAK2 and STAT3 are critical components of the JAK/STAT signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This, in turn, prevents the phosphorylation and activation of STAT3, which is downstream of JAK2. STAT3 is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and survival. By inhibiting the JAK/STAT signaling pathway, this compound prevents the activation of these genes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. It also reduces the production of pro-inflammatory cytokines and chemokines, suppresses the activation of autoimmune T cells, and ameliorates the symptoms of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of JAK2 and STAT3 signaling pathways, which makes it a valuable tool for studying the role of these pathways in various diseases. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. It also has poor solubility in aqueous solutions, which can limit its use in some experimental systems.
Orientations Futures
There are several future directions for research on 4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One potential direction is to study the efficacy of this compound in combination with other drugs for the treatment of cancer, inflammation, and autoimmune disorders. Another potential direction is to develop more potent and specific inhibitors of JAK/STAT signaling pathways based on the structure of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and to identify potential biomarkers for predicting its therapeutic efficacy.
Méthodes De Synthèse
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide can be synthesized by reacting 4-isopropoxybenzoyl chloride with 2,4,5-trichloroaniline to obtain 4-isopropoxy-N-(2,4,5-trichlorophenyl)benzamide. This intermediate is then reacted with potassium thiocyanate and carbon disulfide in the presence of sodium ethoxide to obtain this compound.
Applications De Recherche Scientifique
4-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the JAK/STAT signaling pathway. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, this compound has been shown to suppress the activation of autoimmune T cells.
Propriétés
IUPAC Name |
4-propan-2-yloxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2S/c1-9(2)24-11-5-3-10(4-6-11)16(23)22-17(25)21-15-8-13(19)12(18)7-14(15)20/h3-9H,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZUQIRVZGOMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5082838.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5082845.png)
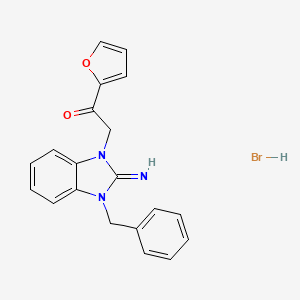
![1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082871.png)
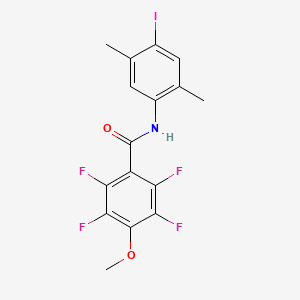
![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5082884.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
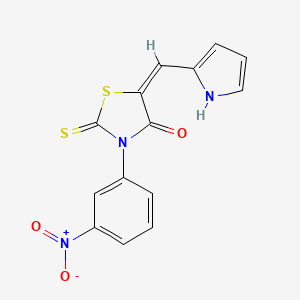
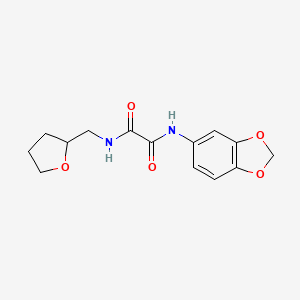
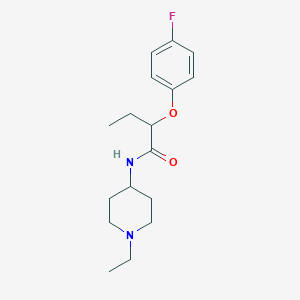
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5082916.png)
![N-allyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5082918.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5082927.png)
